
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Descripción general
Descripción
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 205115-33-9, C₁₀H₈BrNO₃, MW: 268.06) is a dihydroisoxazole derivative featuring a bromine substituent at the meta position of the phenyl ring and a carboxylic acid group at the 5-position of the partially saturated isoxazole ring . Dihydroisoxazoles are valued in medicinal and agrochemical research due to their bioisosteric properties, metabolic stability, and versatility in synthetic modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different isoxazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Anticancer Properties : Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. In particular, it has shown effectiveness against pancreatic cancer cells by inhibiting key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties, disrupting microbial cell membranes and leading to cell death. It has shown activity against several bacterial strains, warranting further exploration into its potential as an antibiotic agent .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Isoxazole Derivatives : It can be utilized in the synthesis of more complex isoxazole derivatives through various chemical reactions such as oxidation and substitution reactions. This makes it valuable in the development of new pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and potential applications of this compound:
GAPDH Inhibition Study
A study demonstrated that this compound effectively inhibits GAPDH activity in vitro, leading to decreased viability in cancer cell lines. The IC50 values indicated a promising therapeutic window for further development .
Antimicrobial Testing
Initial antimicrobial assays have shown that the compound exhibits activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antibiotics .
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain molecular targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Position and Halogen Variation
a) 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS 91182-58-0, C₁₁H₈BrNO₃, MW: 282.09)
- Key Differences : The bromine is at the para position, and a methyl group replaces the hydrogen at the isoxazole 5-position.
- Impact: The para-bromine may alter electronic effects (less steric hindrance than meta), and the methyl group increases hydrophobicity.
b) 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 109888-59-7, C₁₀H₈ClNO₃, MW: 225.63)
- Key Differences : Chlorine replaces bromine at the ortho position.
- Impact : The smaller, electronegative chlorine atom reduces steric bulk and polarizability compared to bromine. Ortho substitution may sterically hinder interactions with biological targets. Safety data indicate moderate handling risks (GHS classification) .
c) 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 522615-28-7, C₁₀H₈FNO₃, MW: 209.18)
- Key Differences : Fluorine replaces bromine at the para position.
- Lower molecular weight and higher electronegativity may improve solubility in polar solvents .
Functional Group and Ring Modifications
a) 3-(4-Trifluoromethylphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid
- Key Differences : A trifluoromethyl (-CF₃) group replaces bromine.
- Impact : The -CF₃ group is highly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability. IR data (1743 cm⁻¹ for carbonyl) suggest similar electronic environments for the carboxylic acid group .
b) Ethyl 3-(2-Chloro-4-fluoro-5-substituted phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate
- Key Differences : Ester group replaces carboxylic acid; complex substituents include chloro, fluoro, and a pyrimidine-derived moiety.
- Impact : The ester improves bioavailability in agrochemical formulations (e.g., herbicides). The multi-halogenated structure enhances pesticidal activity but may increase environmental persistence .
Comparative Data Table
Actividad Biológica
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS Number: 712347-61-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromophenyl group and an isoxazole ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrNO₃ |
Molecular Weight | 256.08 g/mol |
CAS Number | 712347-61-0 |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of substituted isoxazole compounds against Mycobacterium tuberculosis (Mtb), where certain derivatives demonstrated IC50 values as low as 7 µM . This suggests that this compound may possess similar properties due to its structural similarities with other active compounds.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR) from M. tuberculosis. Inhibitors targeting this enzyme are crucial for developing new treatments for tuberculosis. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring can enhance inhibitory potency .
Cytotoxicity and Antitumor Activity
The biological evaluation of related compounds has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to exhibit significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cell cycle regulation .
Case Studies
-
Inhibition of Mycobacterial Growth :
A study conducted on a series of isoxazole derivatives demonstrated that certain compounds could significantly inhibit the growth of M. tuberculosis in vitro. The most potent derivative showed a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential as an anti-TB agent . -
Antitumor Activity in Breast Cancer :
A derivative structurally related to this compound was tested against breast cancer cell lines. Results indicated that the compound induced significant cell death through apoptosis pathways, highlighting its potential as an anticancer agent .
Research Findings
Research indicates that the biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Mechanism of Action : The compound may exert its effects through competitive inhibition or by binding to allosteric sites on target enzymes.
- SAR Insights : Variations in the bromophenyl group and modifications on the carboxylic acid moiety can lead to enhanced biological activities.
Q & A
Q. Basic: What are the recommended synthetic routes for 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclization reactions involving brominated phenyl precursors and dihydroisoxazole intermediates. A common approach involves the [3+2] cycloaddition of nitrile oxides with alkenes, followed by bromination at the 3-position of the phenyl ring. For example, analogous synthetic strategies for dihydroisoxazole derivatives (e.g., ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate) involve using brominated benzaldehydes and hydroxylamine derivatives under reflux in polar aprotic solvents like acetonitrile . Optimization may include adjusting reaction temperature (80–120°C), catalyst selection (e.g., Brønsted acidic ionic liquids for improved regioselectivity ), and stoichiometric ratios of reagents to minimize byproducts.
Q. Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dihydroisoxazole ring structure and bromophenyl substitution. For example, the methylene protons in the dihydroisoxazole ring typically appear as a multiplet between δ 3.0–4.5 ppm, while aromatic protons from the bromophenyl group resonate at δ 6.8–8.0 ppm .
- X-ray Crystallography : Tools like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are essential. SHELXL can handle high-resolution data to resolve challenges like twinning or disorder in the bromophenyl moiety .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., exact mass ±0.01 Da) verifies molecular formula and fragmentation patterns .
Q. Advanced: How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed for this brominated compound?
Answer:
Disorder in the bromophenyl group or dihydroisoxazole ring can arise due to dynamic motion or packing effects. Strategies include:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
- Software Tools : In OLEX2, employ the TwinRotMat algorithm to model twinning and refine occupancy ratios for disordered atoms . SHELXL’s restraints (e.g., SIMU, DELU) help stabilize refinement of flexible groups .
- Validation : Cross-check residual density peaks (<0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) to ensure reliability.
Q. Advanced: What is the role of the 3-bromophenyl substituent in modulating biological or physicochemical properties?
Answer:
The bromine atom enhances lipophilicity (logP) and influences electronic effects (σ para ~0.26), which can alter binding affinity in biological targets. For example, in analogs like 5-bromo-2-hydroxy-3-biphenylcarboxylic acid, bromination increases steric bulk, potentially improving selectivity for enzyme active sites . Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.
Q. Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields or spectral data for this compound?
Answer:
Discrepancies often arise from:
- Reaction Conditions : Variations in solvent purity, catalyst loading, or inert atmosphere. Reproduce methods under controlled conditions (e.g., anhydrous DMF, argon atmosphere ).
- Analytical Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and compare with published data for structurally similar compounds (e.g., 3-(4-bromophenyl)-1-carbamothioylhydrazinyl derivatives ).
- Crystallographic Validation : Cross-reference unit cell parameters with Cambridge Structural Database entries to confirm structural assignments .
Q. Advanced: What strategies are effective for synthesizing and characterizing analogs with modified dihydroisoxazole rings?
Answer:
- Ring Modifications : Replace the dihydroisoxazole with pyrazole or oxadiazole rings using hydrazine or thiourea derivatives .
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids ).
- Characterization : Use IR spectroscopy to track carbonyl (C=O ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) stretches, complemented by single-crystal XRD for unambiguous confirmation .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIMIGZSEKTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.